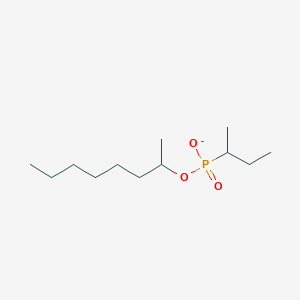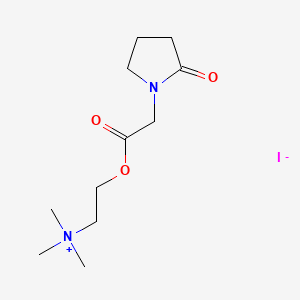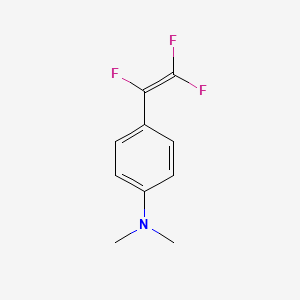![molecular formula C27H39NO B14269473 (E)-1-[4-(Nonyloxy)phenyl]-N-(4-pentylphenyl)methanimine CAS No. 138329-18-7](/img/structure/B14269473.png)
(E)-1-[4-(Nonyloxy)phenyl]-N-(4-pentylphenyl)methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-[4-(Nonyloxy)phenyl]-N-(4-pentylphenyl)methanimine is an organic compound that belongs to the class of imines It is characterized by the presence of a nonyloxy group attached to a phenyl ring and a pentylphenyl group attached to the nitrogen atom of the imine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(Nonyloxy)phenyl]-N-(4-pentylphenyl)methanimine typically involves the condensation reaction between 4-(nonyloxy)benzaldehyde and 4-pentylaniline. The reaction is carried out under anhydrous conditions in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-[4-(Nonyloxy)phenyl]-N-(4-pentylphenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
(E)-1-[4-(Nonyloxy)phenyl]-N-(4-pentylphenyl)methanimine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of (E)-1-[4-(Nonyloxy)phenyl]-N-(4-pentylphenyl)methanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. Additionally, the phenyl rings may engage in π-π interactions with aromatic residues in the target proteins, further influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-1-[4-(Octyloxy)phenyl]-N-(4-pentylphenyl)methanimine
- (E)-1-[4-(Decyloxy)phenyl]-N-(4-pentylphenyl)methanimine
- (E)-1-[4-(Hexyloxy)phenyl]-N-(4-pentylphenyl)methanimine
Uniqueness
(E)-1-[4-(Nonyloxy)phenyl]-N-(4-pentylphenyl)methanimine is unique due to the specific length of the nonyloxy chain, which can influence its physical and chemical properties, such as solubility, melting point, and reactivity. This compound’s distinct structural features make it a valuable candidate for various applications in research and industry.
Propiedades
Número CAS |
138329-18-7 |
|---|---|
Fórmula molecular |
C27H39NO |
Peso molecular |
393.6 g/mol |
Nombre IUPAC |
1-(4-nonoxyphenyl)-N-(4-pentylphenyl)methanimine |
InChI |
InChI=1S/C27H39NO/c1-3-5-7-8-9-10-12-22-29-27-20-16-25(17-21-27)23-28-26-18-14-24(15-19-26)13-11-6-4-2/h14-21,23H,3-13,22H2,1-2H3 |
Clave InChI |
LEYOAPMRXREVDW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)CCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Pyrrolo[2,3-b]pyridine, 3-ethenyl-1-(phenylsulfonyl)-](/img/structure/B14269408.png)


![3-[4-(Hexyloxy)phenyl]prop-2-enal](/img/structure/B14269437.png)



![[2-(Pyridin-2-yl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B14269455.png)
![9,10-Bis[(2-ethylphenoxy)methyl]anthracene](/img/structure/B14269463.png)


![1-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethyl]pyrrolidin-2-one](/img/structure/B14269478.png)
![4'-(2-Hydroxyethoxy)[1,1'-biphenyl]-4-ol](/img/structure/B14269479.png)
